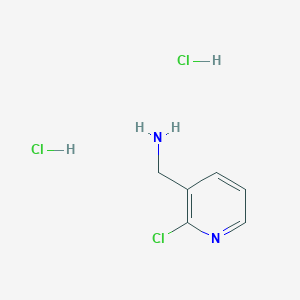

(2-Chloropyridin-3-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chloropyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-3-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application .

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloropyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It has been particularly noted for its role in developing drugs that target neurological disorders. Such applications are vital in creating treatments for conditions like Alzheimer's disease and other cognitive impairments.

Case Study: LOXL2 Inhibition

A study demonstrated the effectiveness of (2-Chloropyridin-3-yl)methanamine dihydrochloride as a small molecule inhibitor of LOXL2, which is implicated in the malignant transformation of cervical cancer cells. The compound was administered intraperitoneally at a dosage of 10 mg/kg, showing significant effects on tumor growth and cell migration, highlighting its potential in oncological therapies .

Agricultural Chemicals

Development of Agrochemicals

In agriculture, this compound is utilized to enhance crop protection products. It acts as a building block for synthesizing herbicides and pesticides, thereby improving agricultural productivity and pest management strategies.

Data Table: Agrochemical Applications

| Application Area | Compound Type | Example Use |

|---|---|---|

| Herbicides | Pyridine derivatives | Control of broadleaf weeds |

| Pesticides | Chlorinated amines | Insect repellent formulations |

Material Science

Specialty Polymers and Resins

The compound is employed in formulating specialty polymers and resins, contributing to materials with enhanced thermal and mechanical properties. This application is crucial for developing high-performance materials used in various industrial applications.

Case Study: Polymer Enhancement

Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical strength and thermal stability, making them suitable for demanding applications such as automotive and aerospace components.

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with specific biological pathways aids in understanding disease mechanisms and developing new therapeutic strategies.

Case Study: Receptor Binding Analysis

In experiments focused on receptor interactions, this compound demonstrated notable binding affinities, suggesting its potential as a lead compound for drug development targeting specific receptors involved in metabolic disorders.

Analytical Chemistry

Reagent in Analytical Techniques

The compound is also used as a reagent in various analytical methods, including chromatography. Its utility in detecting and quantifying other compounds makes it valuable in both research laboratories and quality control settings.

Data Table: Analytical Applications

| Technique | Role of Compound |

|---|---|

| Chromatography | Reagent for separation processes |

| Spectroscopy | Standard for calibration |

Mecanismo De Acción

The mechanism of action of (2-Chloropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

(2-Chloropyridin-4-yl)methanamine dihydrochloride: Similar in structure but differs in the position of the chlorine atom.

2-Chloro-3-hydroxypyridine: Contains a hydroxyl group instead of an amine group.

Uniqueness: (2-Chloropyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Actividad Biológica

(2-Chloropyridin-3-yl)methanamine dihydrochloride is a chemical compound with potential applications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following properties:

- Chemical Formula : C6H7ClN2·2HCl

- Molecular Weight : 194.09 g/mol

- CAS Number : 870064-16-7

This compound exhibits biological activity primarily through its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects in several biological pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It can act on various receptors in the central nervous system, influencing neurotransmitter release and activity.

Pharmacological Effects

Research indicates that derivatives of this compound have shown promise in the following areas:

- Antiparasitic Activity : Some derivatives exhibit significant antiparasitic properties, with effective concentrations (EC50) reported in low micromolar ranges.

- Neuropharmacological Effects : The compound has been studied for its potential to modulate GABA_A receptors, which could lead to anxiolytic and anticonvulsant effects.

Case Studies

- Antiparasitic Activity Study :

- Neuropharmacological Study :

Biological Activity Overview

Comparison with Related Compounds

| Compound Name | EC50 Value (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.038 | Antiparasitic |

| 5-Bromo-2-chloropyridine | 0.050 | Antiparasitic |

| 3-Pyridyl derivative | 0.177 | Reduced activity due to N-oxidation |

Propiedades

IUPAC Name |

(2-chloropyridin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKYMHAKHCDQTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870064-16-7 |

Source

|

| Record name | 870064-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.